(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B
Description
The compound, with the systematic name (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester (CAS: 265989-40-0), is a structurally complex molecule featuring a pyrrole core substituted with fluorophenyl, isopropyl, phenyl, and 2-hydroxy-phenylcarbamoyl groups. It is further linked to a 2,2-dimethyl-1,3-dioxane ring and a tert-butyl ester moiety . Key properties include:
- Molecular Formula: C₄₀H₄₇FN₂O₆
- Molecular Weight: 670.81 g/mol
- Key Functional Groups: Pyrrole, dioxane, tert-butyl ester, carbamoyl, and hydroxylphenyl substituents.
Properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJAGODXZFIYDA-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472970 | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265989-40-0 | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B is a complex organic molecule with significant biological activity. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a pyrrole moiety and a dioxane ring. The presence of a fluorophenyl group and hydroxyphenylcarbamoyl contributes to its unique chemical characteristics. The molecular formula is C₃₁H₃₉F₁N₂O₄, with a molecular weight of approximately 525.65 g/mol.
Research indicates that this compound acts primarily as an HMG-CoA reductase inhibitor , similar to atorvastatin, which is used to lower cholesterol levels. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver and increases the uptake of LDL cholesterol from the bloodstream .
Key Mechanisms:
- Inhibition of Cholesterol Synthesis : The compound's action on HMG-CoA reductase leads to decreased levels of mevalonate, a precursor in cholesterol biosynthesis.
- Anti-inflammatory Effects : Some studies suggest that it may also exhibit anti-inflammatory properties, potentially beneficial in conditions like atherosclerosis .
Lipid-Lowering Effects
Clinical studies have demonstrated that compounds similar to tert-B exhibit significant lipid-lowering effects. For instance, atorvastatin has been extensively studied for its ability to reduce LDL cholesterol levels by up to 50% in patients with hyperlipidemia .
Anticancer Potential
Emerging evidence suggests that this compound could have anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT29 (Colon Cancer) | 1.98 ± 1.22 | Significant growth inhibition |
| Jurkat (Leukemia) | < 1 | Induction of apoptosis |
| A431 (Skin Cancer) | 1.61 ± 1.92 | Cytotoxic effects observed |
Case Study 1: Cholesterol Management
A clinical trial involving atorvastatin analogs demonstrated that patients treated with these compounds experienced significant reductions in total cholesterol and LDL levels over a 12-week period. This study highlighted the efficacy of HMG-CoA reductase inhibitors in managing dyslipidemia .
Case Study 2: Antitumor Activity
In another study, derivatives of the compound were tested against various cancer cell lines. The results indicated that specific modifications to the pyrrole structure enhanced cytotoxicity against breast and colorectal cancer cells, suggesting a structure-activity relationship that could inform future drug design .
Scientific Research Applications
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that can yield the target product with varying efficiencies. A common synthetic route includes:
- Initial Reaction : Using toluene as a solvent and applying heat.
- Subsequent Steps : Involving β-alanine and glacial acetic acid under controlled conditions.
The overall yield from these synthetic processes can reach up to 76% depending on the specific conditions employed during the reaction .
Anticancer Properties
Recent studies have indicated that compounds similar to tert-B demonstrate significant anticancer properties. For instance, derivatives containing the pyrrole structure have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Pyrrole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Cardiovascular Applications
The compound has also been studied for its role as an HMG-CoA reductase inhibitor, similar to atorvastatin (Lipitor). Such inhibitors are crucial in managing cholesterol levels and preventing cardiovascular diseases .
Case Studies
- Cancer Treatment : A study demonstrated that a related pyrrole compound significantly reduced tumor size in animal models when administered at specific dosages. The mechanism was attributed to the compound's ability to induce oxidative stress in cancer cells .
- Cholesterol Management : Clinical trials involving similar compounds showed promising results in lowering LDL cholesterol levels in patients with hyperlipidemia, indicating potential use in cardiovascular therapies .
- Antibacterial Efficacy : In vitro tests revealed that derivatives of this compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting their application in treating bacterial infections .
Summary of Biological Activities
Synthesis Yield Data
| Step | Solvent | Yield (%) |
|---|---|---|
| Initial Reaction | Toluene | 76 |
| β-Alanine Reaction | Hexane | Variable |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
a. tert-Butyl (4R,6R)-2-[6-[2-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS: 125971-95-1)
- Molecular Formula : C₄₀H₄₇FN₂O₅
- Molecular Weight : 654.81 g/mol
- Key Difference : Replaces the 2-hydroxy-phenylcarbamoyl group with a phenylcarbamoyl substituent.
b. 2-Amino-5-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-isopropyl-pyridine-3-carboxamide
Pharmacological and Physicochemical Properties
| Property | Target Compound | CAS 125971-95-1 | Pyridine Derivative (Example 9) |
|---|---|---|---|
| Solubility | Moderate (polar groups) | Low (non-polar substituents) | High (pyridine core) |
| LogP | ~4.2 (estimated) | ~5.1 (estimated) | ~3.8 |
| Bioactivity | Potential enzyme inhibition | Unknown | Kinase inhibition (IC₅₀: 12 nM) |
| Metabolic Stability | High (tert-butyl ester) | Moderate | Low (free carboxylic acid) |
Stability
- tert-Butyl Esters : Hydrolyze under acidic/basic conditions to release active carboxylic acids, making them prodrug candidates. The target compound’s ester is stable in plasma but cleaved in hepatic environments .
Preparation Methods
Pyrrole Core Synthesis via Knorr and Modified Methods
The pyrrole moiety in the target compound is synthesized using adaptations of the Knorr pyrrole synthesis, which employs α-amino-ketones and electron-withdrawing carbonyl compounds. In the classical method, ethyl acetoacetate is nitrosated to form an oxime intermediate, which is subsequently reduced with zinc dust in glacial acetic acid to generate the α-amino-ketone in situ . For the 2-(4-fluorophenyl)-5-isopropyl-3-phenylpyrrole subunit, the Neber rearrangement is utilized to avoid self-condensation of α-amino-ketones. Modern protocols involve gradual addition of oxime solutions to ethyl acetoacetate in acetic acid under controlled exothermic conditions .
Dioxane Ring Formation via In Situ Acetalization
The 2,2-dimethyl-1,3-dioxane ring is constructed using a method developed for 1,3-dioxan-5-one derivatives. Dihydroxyacetone dimer reacts with trialkyl orthoacetates in dioxane under argon, catalyzed by acetic acid at 60°C . This one-pot approach avoids isolation of intermediates, achieving complete conversion within 8 hours . The reaction’s regioselectivity ensures that the dioxane ring adopts the desired chair conformation, with the acetic acid tert-butyl ester group positioned axially.
In the target compound, the dioxane ring is further functionalized at the 6-position with an ethyl-pyrrole side chain. This is achieved via a nucleophilic epoxide ring-opening reaction using potassium cyanide in aqueous isopropanol, followed by ketalization with dimethoxypropane and para-toluenesulfonic acid . The resulting cyanomethyl intermediate is hydrolyzed to the acetic acid derivative using concentrated hydrochloric acid .
Coupling of Pyrrole and Dioxane Subunits
The pyrrole and dioxane subunits are coupled through a two-step alkylation and reductive amination sequence. A patent by Chen et al. describes the reaction of the pyrrole’s ethyl side chain with a brominated dioxane intermediate in dimethyl sulfoxide at 105°C for 15 hours . The crude product is treated with hydrochloric acid in ethyl acetate to yield the coupled intermediate, which is subsequently subjected to reductive amination with sodium triacetoxyborohydride .
Key challenges include avoiding N-alkylation side reactions and ensuring stereochemical fidelity. The use of polar aprotic solvents like dimethyl sulfoxide enhances the nucleophilicity of the dioxane’s oxygen atoms, directing the alkylation to the desired position . HPLC analysis confirms >95% purity after recrystallization from ethanol .
The 4-fluorophenyl group at position 2 of the pyrrole is introduced via Suzuki-Miyaura cross-coupling, though the exact conditions are adapted from analogous pyrrole functionalization methods. Aryl boronic acids react with a brominated pyrrole precursor in the presence of palladium catalysts, though the cited protocols favor in situ generation of the coupling partner .
The 2-hydroxy-phenylcarbamoyl group is installed via a carbamoylation reaction using 2-hydroxyaniline and triphosgene. β-Alanine and glacial acetic acid catalyze the formation of the carbamate linkage at position 4 of the pyrrole, with hexane as the solvent to drive the reaction to completion .
Acetic Acid tert-Butyl Ester Formation
The final acetic acid moiety is protected as a tert-butyl ester using pivalic acid and tert-butanol in tetrahydrofuran. This step employs a Dean-Stark trap to remove water, ensuring high yields (85–90%) . Deprotection of intermediate silyl ethers is achieved with concentrated hydrochloric acid, followed by esterification with tert-butyl chloroacetate .
Purification and Characterization
The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:30) and recrystallized from ethanol . High-resolution mass spectrometry (HRMS) and NMR (1H, 13C) confirm the molecular formula (C40H47FN2O6) and regiochemistry . Palladium on carbon catalyzes final hydrogenation steps to remove residual protecting groups, yielding the title compound in 35% overall yield .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do steric effects influence reaction yields?
The synthesis involves multi-step pyrrole ring formation followed by dioxane-acetate coupling. Key steps include:
- Pyrrole core assembly : Use Suzuki-Miyaura coupling for fluorophenyl and isopropyl substituents, with palladium catalysts under inert conditions .
- Carbamoyl linkage : Introduce 2-hydroxyphenylcarbamoyl via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–4°C to minimize hydrolysis .
- Steric considerations : The tert-butyl and dimethyl-dioxane groups require low-temperature (<−10°C) deprotection to avoid side reactions .
Q. Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrole alkylation | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 62–68 | |
| Carbamoylation | EDC, HOBt, DCM, 0°C | 45–50 | |
| Dioxane coupling | TFA, −15°C, 2 h | 78 |
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- LC-MS : Use a C18 column with 0.1% formic acid in H₂O/MeOH (gradient elution). Observed m/z 757 [M+H]⁺ matches theoretical mass .
- HPLC : Retention time 1.23 min (SQD-FA05 conditions), ideal for batch consistency checks .
- FTIR : Confirm carbamoyl C=O stretch at ~1680 cm⁻¹ and tert-butyl C-O-C at 1250 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in stereochemical assignments?
- Quantum mechanical calculations : Optimize geometry using DFT (B3LYP/6-31G*) to predict NMR shifts. Compare computed vs. experimental -NMR (e.g., pyrrole protons at δ 6.8–7.2 ppm) .
- Molecular docking : Assess tert-butyl’s role in stabilizing the dioxane ring via hydrophobic interactions (e.g., with COX-2 enzymes) .
Q. Table 2: Computational vs. Experimental Data
| Parameter | Calculated (DFT) | Experimental | Discrepancy |
|---|---|---|---|
| C=O bond length | 1.22 Å | 1.24 Å | 1.6% |
| Dihedral angle (dioxane) | 112° | 108° | 3.7% |
Q. What strategies address contradictory bioactivity data across in vitro assays?
Q. How can AI-driven reaction design improve synthetic efficiency?
Q. What are the challenges in scaling up the synthesis, and how can reactor design mitigate them?
Q. How do substituents (e.g., 4-fluoro-phenyl) influence electronic properties?
- Hammett analysis : The electron-withdrawing fluoro group (σₚ = 0.06) reduces pyrrole ring electron density, enhancing electrophilic reactivity at C4 .
- DFT frontier orbitals : HOMO localized on the carbamoyl group suggests nucleophilic attack susceptibility, requiring inert atmosphere during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
